1-(azetidin-3-yl)-1H-pyrrole hydrochloride
描述
属性
IUPAC Name |
1-(azetidin-3-yl)pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h1-4,7-8H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTHGRUGGKNQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-98-2 | |
| Record name | 1-(azetidin-3-yl)-1H-pyrrole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Key Reaction Steps
The preparation of 1-(azetidin-3-yl)-1H-pyrrole hydrochloride typically involves the following key synthetic steps:
- Formation of the azetidine ring or azetidine derivative intermediates.
- Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions.
- Cyclization and functional group transformations to yield the final hydrochloride salt.
Preparation via Base-Catalyzed Reaction and Lewis Acid Cyclization
A prominent method involves reacting an azetidine intermediate (referred to as compound c or c') with an acrylonitrile derivative in the presence of a base such as DBU, DMAP, potassium carbonate, or triethylamine at low temperature (0 °C to room temperature) for 18–24 hours. This reaction typically occurs in solvents like acetonitrile, acetone, N,N-dimethylformamide, or dichloromethane.
Following this, the resulting intermediate (compound d or e') undergoes cyclization catalyzed by a Lewis acid such as lithium tetrafluoroborate or boron trifluoride diethyl etherate. This step can be performed at room temperature up to 100 °C for 18–24 hours, often in acetonitrile or dichloromethane. The cyclization yields the azetidine-pyrrole core structure, which upon further treatment with bases like sodium hydroxide, aqueous ammonia, or sodium carbonate in solvents such as tetrahydrofuran, methanol, or ethanol, affords the hydrochloride salt of the target compound.
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acrylonitrile addition | DBU, DMAP, K2CO3, or Et3N | Acetonitrile, DMF, DCM, acetone | 0 °C to RT | 18–24 h | Base-catalyzed nucleophilic addition |
| Cyclization | LiBF4, BF3·OEt2 | Acetonitrile, DCM | RT to 100 °C | 3–24 h | Lewis acid catalysis |
| Salt formation | NaOH, NH3, K2CO3 | THF, MeOH, EtOH | 0 °C to RT | 10–24 h | Hydrochloride salt preparation |
Palladium-Catalyzed Cross-Coupling for Intermediate Formation
An alternative synthetic approach uses palladium-catalyzed cross-coupling reactions to prepare key azetidine intermediates. Compound c' is reacted with a borate compound in the presence of palladium catalysts such as Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2, along with bases like sodium carbonate or potassium phosphate. The reaction is conducted under inert atmosphere at room temperature to 100 °C for 5–24 hours, usually in a mixed solvent system of dioxane and water. This method efficiently forms the substituted azetidine intermediate (compound d'), which can then be further converted to the target compound by the acrylonitrile addition and cyclization steps described above.
Additional Synthetic Insights from Pyrrole Derivatives
Other synthetic studies involving pyrrole scaffolds provide useful insights into functional group transformations relevant to the pyrrole-azetidine system. For example, hydrazide derivatives of pyrrole have been reacted with various aldehydes and reagents under reflux conditions to form heterocyclic hybrids. These methods typically involve:
- Refluxing with aromatic aldehydes in ethanol with ammonium acetate for 20–24 hours.
- Use of glacial acetic acid, formic acid, or triethyl orthoformate for cyclization or formylation steps.
- Recrystallization from aqueous alcohol to purify the products.
While these methods are more focused on pyrrole derivatives, their principles can be adapted for the synthesis of this compound, especially in constructing the pyrrole ring or modifying substituents.
Summary Table of Preparation Methods
| Method No. | Key Steps | Catalysts/Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Base-catalyzed acrylonitrile addition + Lewis acid cyclization | DBU, DMAP, K2CO3, LiBF4, BF3·OEt2 | 0 °C to 100 °C, 3–24 h | Efficient, scalable; salt formation with NaOH, NH3 |
| 2 | Pd-catalyzed cross-coupling for intermediate formation | Pd(PPh3)4, Pd(dppf)Cl2, bases (Na2CO3) | RT to 100 °C, 5–24 h | High selectivity; inert atmosphere required |
| 3 | Microwave-assisted iodine-catalyzed cyclization | Molecular iodine (10–20 mol%) | 300 W, 90 °C, 3 min, neat | Rapid, high yield (up to 98%), solvent-free preferred |
| 4 | Pyrrole hydrazide derivatization and cyclization | Aromatic aldehydes, ammonium acetate | Reflux in ethanol, 20–24 h | Useful for pyrrole scaffold elaboration |
化学反应分析
1-(azetidin-3-yl)-1H-pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure settings to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1.1. Janus Kinase Inhibition
One of the primary applications of 1-(azetidin-3-yl)-1H-pyrrole hydrochloride is as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers. The compound's structure allows it to effectively inhibit JAK pathways, which are involved in the signaling processes of various cytokines, leading to inflammation and immune responses .
1.2. Neurological Disorders
Research has indicated that derivatives of azetidine compounds, including this compound, may have potential in treating cognitive disorders such as Alzheimer's Disease (AD) and Attention Deficit Hyperactivity Disorder (ADHD). These compounds can interact with nicotinic acetylcholine receptors, which play a role in cognitive function . However, clinical trials have shown mixed results regarding efficacy and side effects, necessitating further investigation .
2.1. Synthesis of Heterocyclic Compounds
The synthesis of this compound often involves advanced methods such as the Aza-Michael addition, a versatile reaction for creating C–N bonds in organic chemistry. This method has been utilized to produce various NH-heterocycles that serve as pharmacophores in drug development .
Table 1: Yield of Various Reactions Involving Azetidine Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Aza-Michael Addition | Acetonitrile, DBU | 64 |
| Reaction with Pyrrolidine | Acetonitrile, DBU | 61 |
| Reaction with Piperidine | Acetonitrile, DBU | 75 |
This table summarizes the yields obtained from different reactions involving azetidine derivatives, showcasing the efficiency of the synthetic routes employed.
3.1. Anticancer Activity
A study demonstrated that compounds similar to this compound exhibit significant anticancer properties. Specifically, a related compound achieved rapid tumor regression in xenograft models of small-cell lung cancer at tolerable doses, indicating potential therapeutic benefits .
3.2. Analgesic Properties
Another case involved an azetidine derivative showing promising analgesic activity in preclinical models. Although specific details about this compound were not highlighted, its structural relatives suggest a potential pathway for pain management therapies .
作用机制
The mechanism of action of 1-(azetidin-3-yl)-1H-pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 1-(azetidin-3-yl)-1H-pyrrole hydrochloride and its analogs:
Note: The exact molecular formula and weight for the baseline compound are inferred from analogs in and .
Key Differences and Implications
Heterocycle Swaps: Replacing pyrrole with imidazole (C₆H₁₀ClN₃) adds a basic nitrogen, altering electronic properties and hydrogen-bonding capacity, which may influence receptor selectivity .
Salt Forms: Dihydrochloride salts (e.g., C₇H₁₃Cl₂N₃, C₈H₁₅Cl₂N₃) generally exhibit higher aqueous solubility than monohydrochloride salts, favoring formulation in hydrophilic environments .
Functional Group Diversity: The carboxamide and pyrrolidinone moieties in C₉H₁₆ClN₃O introduce hydrogen-bond donors/acceptors, making this analog suitable for targeting proteases or kinases .
生物活性
1-(azetidin-3-yl)-1H-pyrrole hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with serine/threonine-protein kinase Chk1. This kinase plays a crucial role in cell cycle regulation and DNA repair mechanisms. By inhibiting Chk1 activity, the compound can induce cell cycle arrest and apoptosis, particularly in cancer cells.
Target Pathways:
- Cell Cycle Regulation: Inhibition of Chk1 affects pathways that regulate cell division and DNA damage responses.
- Apoptosis Induction: The compound's ability to trigger programmed cell death is significant for cancer therapy.
This compound exhibits various biochemical properties that influence its biological activity:
| Property | Description |
|---|---|
| Solubility | Soluble in polar solvents; moderate stability under standard conditions. |
| Reactivity | Engages in oxidation and reduction reactions, influencing its biological interactions. |
| Binding Affinity | Exhibits high affinity for specific protein targets, enhancing its efficacy. |
Cellular Effects
The compound has demonstrated significant effects on various cell types:
- Antiproliferative Activity: In vitro studies have shown that it can inhibit the growth of cancer cells, such as MCF-7 breast cancer cells .
- Gene Expression Modulation: It influences gene expression by interacting with transcription factors, thereby altering cellular metabolism and function.
Case Studies
Several studies have explored the biological effects of this compound:
-
Cancer Cell Line Studies:
- Research indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values suggesting potent antiproliferative effects.
- The compound was found to induce apoptosis through activation of caspase pathways.
-
Animal Model Experiments:
- In vivo studies demonstrated that higher doses could lead to significant physiological changes, including liver and kidney damage, highlighting the importance of dosage optimization.
Research Applications
The compound is being investigated for various applications:
- Pharmaceutical Development: Potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis in malignant cells.
- Biochemical Assays: Used as a ligand in assays targeting specific enzymes involved in cellular processes.
常见问题
Q. What synthetic routes are commonly employed for the preparation of 1-(azetidin-3-yl)-1H-pyrrole hydrochloride, and what intermediates are critical?
The synthesis typically involves cyclization of pyrrole derivatives with azetidine precursors. Key intermediates include tert-butyl carbamates (e.g., tert-butyl N-(azetidin-3-yl)carbamate) for amine protection, followed by HCl-mediated deprotection . Cyclopropane-containing intermediates (e.g., methyl 1-hydroxycyclopropane-1-carboxylate) may also be used to stabilize reactive azetidine rings during synthesis .
Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity analysis?
- NMR (¹H/¹³C): Assigns proton environments (e.g., azetidine ring protons at δ 3.2–4.0 ppm) and carbon backbone .
- HPLC: Reverse-phase chromatography (C18 column, UV detection at 210–254 nm) with >95% purity thresholds, validated against reference standards .
- X-ray crystallography: Resolves stereochemistry and salt form (e.g., hydrochloride coordination) .
Q. What solvent systems are optimal for solubility and formulation in preclinical studies?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and acidic aqueous solutions (pH <4 due to hydrochloride salt). For in vitro assays, dilute stock solutions in PBS or saline to avoid precipitation .
Q. What safety protocols are essential during handling?
Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; rinse exposed skin/eyes with water for 15 minutes. Store at room temperature in airtight containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Assay validation: Cross-validate using orthogonal methods (e.g., kinase inhibition vs. cytotoxicity assays) .
- Purity verification: Re-analyze batches via LC-MS to rule out impurities (e.g., tert-butyl byproducts) .
- Salt form consistency: Compare free base vs. hydrochloride salt activity, as protonation state affects membrane permeability .
Q. What experimental strategies are used to evaluate pH-dependent stability in solution?
Conduct forced degradation studies:
Q. How does the hydrochloride salt form influence pharmacokinetic properties?
The salt enhances aqueous solubility and bioavailability compared to the free base. In vivo studies should account for rapid dissociation in physiological buffers, which may alter tissue distribution. Compare plasma half-life (t½) and AUC metrics between salt and free forms .
Q. What in vitro assays are suitable for probing its mechanism of action?
- Kinase profiling: Screen against kinase panels (e.g., EGFR, BTK) using ADP-Glo™ assays .
- Cellular uptake: Radiolabel the compound (³H/¹⁴C) and quantify intracellular accumulation in cancer cell lines .
- Target engagement: Use surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity to suspected targets .
Q. How can researchers address discrepancies in crystallographic data for polymorphic forms?
Q. What strategies mitigate azetidine ring instability during long-term storage?
- Lyophilization: Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis .
- Excipient screening: Blend with cyclodextrins or cellulose derivatives to stabilize the solid state .
Methodological Tables
Table 1: Key Synthetic Intermediates and Their Roles
| Intermediate | Role | Reference |
|---|---|---|
| tert-butyl N-(azetidin-3-yl)carbamate | Amine protection | |
| 1-hydroxycyclopropane derivatives | Ring stabilization | |
| Pyrrolidin-2-one hydrochloride | Cyclization precursor |
Table 2: Recommended Analytical Conditions
| Method | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeOH | Purity assessment |
| X-ray diffraction | Cu-Kα radiation, 100 K | Salt form confirmation |
| LC-MS | ESI+ mode, m/z 186.64 ([M+H]⁺) | Degradant identification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
